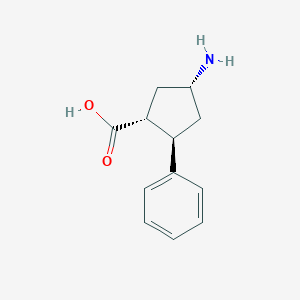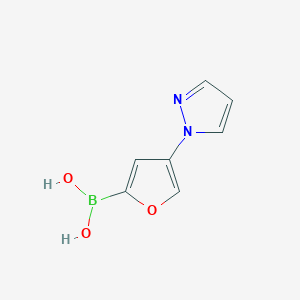![molecular formula C8H13NO2 B13322072 (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid is a sterically constrained amino acid with a unique spirocyclic structure. This compound is part of a class of amino acids that have gained significant interest in the fields of chemistry and biology due to their rigid molecular frameworks, which can enhance the efficiency and selectivity of ligands for various biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid involves constructing the spirocyclic scaffold through ring closure reactions. One method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis. This could include scaling up the reaction volumes, improving the efficiency of the ring closure steps, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various alkylating agents or acylating agents can be used to introduce different substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.
科学的研究の応用
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the synthesis of novel materials with unique properties, such as spirocyclic polymers.
作用機序
The mechanism by which (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, which can enhance binding interactions with biological targets. This can lead to increased efficacy and selectivity in drug design .
類似化合物との比較
Similar Compounds
- 2-aminoisobutyric acid
- 2-azetidinecarboxylic acid
- 2,4-methanoproline
Uniqueness
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which is rare among natural and synthetic amino acids . This structure provides a distinctive spatial arrangement of functional groups, making it a valuable compound for various applications in chemistry, biology, and medicine.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(7S)-7-aminospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m0/s1 |
InChIキー |
VFTLHGLPBTVOLI-PIJYJLRNSA-N |
異性体SMILES |
C1CC2([C@H]1N)CC(C2)C(=O)O |
正規SMILES |
C1CC2(C1N)CC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B13321993.png)
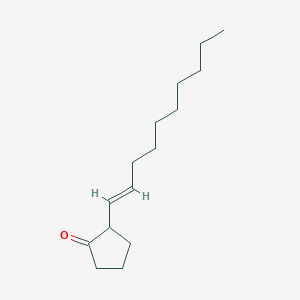
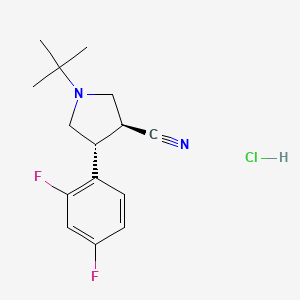

![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)

![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
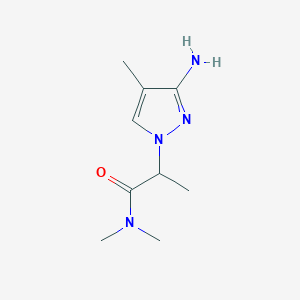
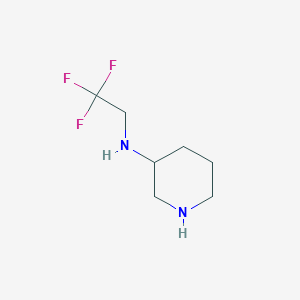
![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322037.png)
